molecular formula C13H16O3 B1589966 Methyl 4-pentanoylbenzoate CAS No. 30611-21-3

Methyl 4-pentanoylbenzoate

Cat. No. B1589966
CAS RN: 30611-21-3
M. Wt: 220.26 g/mol
InChI Key: LSDGSJYZSOPREL-UHFFFAOYSA-N
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Description

Methyl 4-pentanoylbenzoate is a chemical compound with the CAS Number: 30611-21-3 . It has a molecular weight of 220.27 . The compound is typically stored in a refrigerator and appears as a white to yellow powder or crystals .


Molecular Structure Analysis

The InChI Code for Methyl 4-pentanoylbenzoate is 1S/C13H16O3/c1-3-4-5-12(14)10-6-8-11(9-7-10)13(15)16-2/h6-9H,3-5H2,1-2H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

Methyl 4-pentanoylbenzoate is a white to yellow powder or crystals . It has a molecular weight of 220.27 . The compound is typically stored in a refrigerator .

Scientific Research Applications

Nanoparticle Carriers in Agriculture

Methyl 4-pentanoylbenzoate, as part of the compound class to which it belongs, finds application in agriculture, particularly in the development of nanoparticle carriers. These carriers, like solid lipid nanoparticles and polymeric nanocapsules, provide a system for sustained release of agricultural fungicides, such as carbendazim and tebuconazole. They offer several benefits including altering release profiles of bioactive compounds, reducing losses due to environmental factors, and decreasing toxicity in humans and the environment. This approach can improve the efficacy of fungicides in plant disease prevention and control (Campos et al., 2015).

Synthesis of Cardiotonic Agents

The synthesis of 4-aroyl-1,3-dihydro-2H-imidazol-2-ones, involving compounds related to Methyl 4-pentanoylbenzoate, has shown promise in the development of new cardiotonic agents. These agents have been evaluated for their effects on cardiac contractile force in dogs, showing potential for use in the treatment of congestive heart failure. This represents a significant application in cardiovascular pharmacology (Schnettler et al., 1982).

Antitumor Activity

Compounds related to Methyl 4-pentanoylbenzoate have been studied for their antitumor properties. For instance, the synthesis and screening of N-phenylpyrazole derivatives showed preliminary antitumor activity against Ehrlich Ascites Carcinoma cells. This indicates the potential of these compounds in cancer treatment and underscores the importance of further research in this area (Farag et al., 2008).

Safety And Hazards

Methyl 4-pentanoylbenzoate has several safety considerations. It has been assigned the GHS07 pictogram, and the signal word “Warning” has been applied . Hazard statements include H302, H315, H319, H335, indicating potential harm if swallowed, skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

methyl 4-pentanoylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-3-4-5-12(14)10-6-8-11(9-7-10)13(15)16-2/h6-9H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSDGSJYZSOPREL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)C1=CC=C(C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60549607
Record name Methyl 4-pentanoylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60549607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-pentanoylbenzoate

CAS RN

30611-21-3
Record name Methyl 4-(1-oxopentyl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30611-21-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-pentanoylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60549607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Choi, CY Lee, EY Park, KM Lee, D Shin… - Bioorganic & Medicinal …, 2018 - Elsevier
The hormone glucagon increases blood glucose levels through increasing hepatic glucose output. In diabetic patients, dysregulation of glucagon secretion contributes to hyperglycemia…
Number of citations: 3 www.sciencedirect.com

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